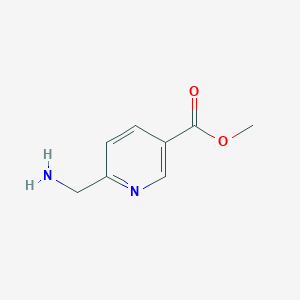

Methyl 6-(aminomethyl)nicotinate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 6-(aminomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPAOTBWPMCFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443334 | |

| Record name | methyl 6-(aminomethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139183-87-2 | |

| Record name | methyl 6-(aminomethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Molecular Mechanisms of Action

Enzyme Modulation and Inhibition Studies

The interaction of Methyl 6-(aminomethyl)nicotinate with several key metabolic and regulatory enzymes has been explored, primarily through computational studies and patent literature.

Nicotinate (B505614) Phosphoribosyltransferase (NAPRT) Interactions (Inhibition and Activation)

No specific studies detailing the direct interaction, inhibition, or activation of Nicotinate Phosphoribosyltransferase (NAPRT) by this compound were identified in the reviewed scientific literature.

Pentose (B10789219) Phosphate (B84403) Pathway Enzyme (6-Phosphogluconate Dehydrogenase, 6PGD) Inhibition by Metabolites

There is no available research describing the inhibition of the pentose phosphate pathway enzyme 6-Phosphogluconate Dehydrogenase (6PGD) by metabolites of this compound.

Effects on D-amino Acid Oxidase and D-aspartate Oxidase

Scientific literature lacks specific data regarding the effects of this compound on the activity of D-amino Acid Oxidase (DAAO) or D-aspartate Oxidase (DDO).

Role in Histone Deacetylase (HDAC) Inhibition

Computational studies have suggested that this compound may have a potential role as a Histone Deacetylase (HDAC) inhibitor. Molecular docking analyses, a form of computer simulation, were performed to predict the binding affinity of the compound to HDAC enzymes. researchgate.netresearchgate.net These in-silico studies indicate a potential inhibitory interaction, although experimental validation has not been reported.

Furthermore, patent literature shows that Methyl 6-aminopyridine-3-carboxylate is utilized as a chemical reagent or intermediate in the synthesis of novel Class I HDAC inhibitors, highlighting the utility of its molecular scaffold in the development of such agents. google.com

Summary of HDAC Interaction Studies

| Study Type | Enzyme Target | Finding | Reference |

|---|---|---|---|

| Molecular Docking (In-Silico) | Histone Deacetylase (HDAC) | Predicted to have inhibitory activity against HDAC. | researchgate.netresearchgate.net |

| Chemical Synthesis (Patent) | Class I HDACs | Used as a building block for the synthesis of Class I HDAC inhibitors. | google.com |

Glucokinase Activation Potential

This compound has been identified in patent literature as a potential glucokinase activator. google.comgoogle.com Glucokinase is a key enzyme in glucose homeostasis, and its activation is a therapeutic strategy for managing diabetes. The inclusion of this compound in patents related to glucokinase activators suggests its potential to modulate the enzyme's activity, although detailed experimental data on its potency and efficacy are not available in the public domain.

Glucokinase Activation Potential

| Source | Activity | Significance | Reference |

|---|---|---|---|

| Patent Literature | Glucokinase Activator | Identified as a compound of interest in the development of new diabetes therapies. | google.comgoogle.com |

Receptor Binding and Signaling Pathway Modulation

The role of this compound in receptor binding and the modulation of signaling pathways has been primarily investigated through computational methods and its use as a synthetic intermediate.

A molecular docking study explored the inhibitory potential of Methyl 6-aminopyridine-3-carboxylate against human p38a Mitogen-activated protein kinase 14 (MAPK14). researchgate.net This enzyme is a critical component of the MAPK signaling pathway, which is involved in cellular responses to stress and inflammation. The computational results suggest that the compound may interact with and inhibit this kinase.

Additionally, patents disclose the use of Methyl 6-aminopyridine-3-carboxylate as a chemical intermediate in the creation of Tyk2 (Tyrosine Kinase 2) degraders. google.comgoogle.com Tyk2 is a key protein in the JAK-STAT signaling pathway, which is crucial for immune system regulation. This indicates that the molecular structure of this compound is suitable for developing molecules that can modulate this important signaling cascade.

Receptor and Signaling Pathway Interactions

| Target | Study Type | Finding | Reference |

|---|---|---|---|

| p38a Mitogen-activated protein kinase 14 (MAPK14) | Molecular Docking (In-Silico) | Potential inhibitory action against p38a MAPK. | researchgate.net |

| Tyk2 (JAK-STAT Pathway) | Chemical Synthesis (Patent) | Used as an intermediate for synthesizing Tyk2 degraders. | google.comgoogle.com |

Interaction with Nicotinic Acid Receptors and Downstream Cellular Pathways

There is no available research data from the conducted searches describing the direct interaction of this compound with nicotinic acid receptors or the subsequent downstream cellular pathways that would be activated or inhibited by such an interaction. While related compounds, such as nicotinic acid and its esters, are known to interact with these receptors, specific findings for this compound are absent in the provided search results.

Fibroblast Growth Factor Receptor (FGFR) Signaling Inhibition

The conducted searches yielded no studies or data indicating that this compound acts as an inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling. The role of FGFR signaling in cellular processes is well-documented, but any potential modulatory effect by this compound has not been reported in the available literature.

Modulation of Signal Transduction and Gene Expression

There is no specific information available from the performed searches regarding the ability of this compound to modulate specific signal transduction pathways or alter gene expression profiles in cells.

Investigation of Serotonin (B10506) Receptor Ligand Binding

No investigations or findings were found in the search results concerning the binding affinity or functional activity of this compound as a ligand for any serotonin receptors.

Cellular Effects and Mechanistic Insights

Consistent with the lack of data on its molecular targets, specific information on the cellular effects of this compound is not available in the reviewed literature.

Impact on Cell Proliferation and Viability

There are no available studies in the search results that have investigated the impact of this compound on the proliferation or viability of any cell lines. Therefore, no data can be presented on its potential cytotoxic or cytostatic effects.

Reversal of Reprogrammed Epigenetic States (e.g., H3K9me3)

The epigenetic landscape of a cell, including modifications to histone proteins, plays a pivotal role in gene expression and cellular identity. One key repressive mark is the trimethylation of lysine (B10760008) 9 on histone 3 (H3K9me3). In certain disease states, such as cancer, the levels of H3K9me3 can be altered.

While direct studies on the effect of this compound on H3K9me3 are not extensively available, research on related 6-aminonicotinic acid esters has demonstrated the potential for this class of compounds to reverse the loss of H3K9me3 in metastatic pancreatic cancer cells. This effect is thought to be mediated by the intracellular conversion of these esters into potent inhibitors of enzymes that rely on NADP+, thereby impacting the epigenetic machinery. The ability of these related esters to restore H3K9me3 levels suggests that this compound may share a similar mechanism of action, although this requires direct experimental verification.

Effects on Cellular Metabolism (e.g., 6-phosphogluconate depletion)

Cellular metabolism is a complex network of pathways essential for cell survival and proliferation. The pentose phosphate pathway (PPP) is a fundamental metabolic route that produces NADPH and precursors for nucleotide biosynthesis. A key enzyme in the oxidative branch of the PPP is 6-phosphogluconate dehydrogenase (6PGD). wikipedia.org Inhibition of 6PGD leads to the accumulation of its substrate, 6-phosphogluconate, and a subsequent depletion of downstream products, impacting cellular redox balance and growth. nih.gov

The compound 6-aminonicotinamide (B1662401) (6AN), a structural analog of nicotinamide (B372718), is a well-known inhibitor of 6PGD. nih.gov 6AN is metabolized in the cell to 6-amino-NADP+, which then competitively inhibits 6PGD. nih.gov This inhibition leads to a significant increase in intracellular 6-phosphogluconate levels. nih.gov It is hypothesized that this compound, due to its structural similarities, may act as a prodrug that is metabolized to a compound capable of inhibiting 6PGD, thereby causing a depletion of downstream metabolites. However, direct studies confirming the metabolic fate of this compound and its effect on 6-phosphogluconate levels are needed to substantiate this hypothesis.

Influence on DNA Binding (for platinum complexes)

Platinum-based drugs, such as cisplatin (B142131), are a cornerstone of cancer chemotherapy. Their primary mechanism of action involves binding to DNA, forming adducts that induce cell death. nih.gov The efficacy of these drugs can be modulated by other compounds that influence the formation or repair of these DNA adducts.

Research has shown that 6-aminonicotinamide (6AN) can enhance the cytotoxicity of cisplatin. nih.gov The proposed mechanism involves the inhibition of protein synthesis by 6AN, which in turn leads to increased accumulation of cisplatin within the cell and a higher number of platinum-DNA adducts. nih.gov A study investigating 18 analogs of 6AN found that only those that inhibited protein synthesis were able to enhance the formation of Pt-DNA adducts and cisplatin cytotoxicity. nih.gov While this provides a potential framework, the direct influence of this compound on the DNA binding of platinum complexes has not been reported. Future studies are required to determine if it can modulate the activity of platinum-based anticancer agents.

Cellular Cytotoxicity Profiling

The evaluation of a compound's toxicity to cells is a critical step in its development as a potential therapeutic agent. This is often assessed using in vitro cytotoxicity assays, such as the MTT assay, which measures cell viability.

Currently, there is a lack of publicly available cellular cytotoxicity data specifically for this compound. However, for the related compound, methyl 2-(aminomethyl)nicotinate, the use of the MTT assay has been suggested for evaluating its cytotoxicity. Given the structural similarity, it is reasonable to expect that similar methodologies would be applicable to assess the cytotoxic profile of this compound. The table below indicates the absence of specific data and highlights the need for future research in this area.

Table 1: Cellular Cytotoxicity of this compound

| Cell Line | Assay | IC50 | Source |

| Data Not Available | - | - | - |

Compound Names Mentioned

Preclinical Pharmacological Investigations and Therapeutic Potential

Oncology Research Applications

Extensive searches of scientific databases and research publications did not yield any specific studies investigating the utility of Methyl 6-(aminomethyl)nicotinate in oncology.

Antiproliferative Efficacy in Cancer Cell Lines (e.g., Melanoma, Leukemia, Colon Carcinoma)

There is no publicly available data from preclinical studies assessing the antiproliferative efficacy of this compound against cancer cell lines such as melanoma, leukemia, or colon carcinoma.

Targeting Specific Cancer Cell Pathways (e.g., FGFRs, PDAC distant metastases)

No research has been published detailing the mechanism of action of this compound or its potential to target specific cancer cell pathways, including but not limited to Fibroblast Growth Factor Receptors (FGFRs) or pathways involved in Pancreatic Ductal Adenocarcinoma (PDAC) distant metastases.

Anti-infective and Antimicrobial Studies

Similar to the oncology research landscape, there is a notable absence of specific studies on the anti-infective and antimicrobial properties of this compound.

Activity against Bacterial and Fungal Pathogens

No data is available from studies that have evaluated the activity of this compound against either bacterial or fungal pathogens.

Development of Novel Antimicrobial Agents

There are no published research articles or patents that describe the use of this compound as a scaffold or starting material for the development of novel antimicrobial agents.

Neurological and Central Nervous System Research

The therapeutic potential of this compound and related nicotinic acid derivatives is an active area of preclinical research, with investigations spanning a range of neurological and central nervous system (CNS) conditions. Studies have explored its possible role in neurodegenerative diseases, its analgesic properties, effects on blood flow, and its interaction with CNS enzymes.

Potential in Treating Neurological Disorders

While direct studies on this compound in specific neurological disorders are limited, the broader class of nicotinic acid derivatives and nicotinic acetylcholine (B1216132) receptor (nAChR) agonists has shown promise in preclinical models of neurodegenerative diseases.

Nicotinic acetylcholine receptors are implicated in neuronal survival, and their stimulation has been shown to be neuroprotective. nih.govelsevierpure.com Long-term exposure to nicotine (B1678760) or acetylcholinesterase inhibitors, which increase acetylcholine levels, can protect against neurotoxicity induced by substances like glutamate (B1630785) and β-amyloid. nih.gov This neuroprotection is often mediated by the α7 and α4 subtypes of nAChRs and involves the activation of pro-survival signaling pathways such as the phosphoinositide 3-kinase (PI3K)-Akt pathway. nih.govelsevierpure.combohrium.com

Furthermore, niacin (nicotinic acid) has demonstrated neuroprotective and neurorestorative effects in models of stroke and has been investigated for its potential benefits in Alzheimer's disease and multiple sclerosis. benthamopen.com In animal models of Alzheimer's disease, nicotinamide (B372718), a form of vitamin B3, has been shown to counteract amyloid toxicity and improve neuron survival. nih.gov These findings suggest that compounds like this compound, as derivatives of nicotinic acid, could potentially exert neuroprotective effects, warranting further investigation into their specific mechanisms and therapeutic utility in neurological disorders.

Analgesic Activity and Mechanisms

The analgesic potential of nicotinic acid esters has been demonstrated in preclinical studies. Research on methyl nicotinate (B505614), a related compound, has shown both peripheral and central antinociceptive (pain-relieving) activity. researchgate.net

In studies using mouse models, oral administration of methyl nicotinate led to a significant reduction in acetic acid-induced writhing, a model of peripheral pain. researchgate.net The same compound also prolonged the time it took for the mice to react to a thermal pain stimulus in the hot plate test, indicating a centrally mediated analgesic effect. researchgate.net While the precise mechanisms for this compound are yet to be fully elucidated, the findings for methyl nicotinate suggest that this class of compounds may influence pain pathways at both the peripheral and central levels.

Other research into analogs of nicotinic compounds has also pointed towards analgesic effects. For instance, certain 6-substituted hypaphorine (B1674125) analogs, which are structurally distinct but also act on nicotinic receptors, have demonstrated significant analgesic properties in animal models of inflammatory pain. mdpi.com

Interactive Table: Analgesic Activity of Methyl Nicotinate

| Test Model | Compound | Effect | Implication |

| Acetic Acid-Induced Writhing (Mice) | Methyl Nicotinate | Significant reduction in writhes | Peripheral analgesic activity |

| Hot Plate Test (Mice) | Methyl Nicotinate | Prolonged reaction latency to thermal pain | Central analgesic activity |

Vasodilatory Effects and Microvascular Reactivity

Nicotinic acid and its esters are well-known for their vasodilatory properties, leading to increased blood flow. drugbank.com Topical application of methyl nicotinate induces localized erythema (redness) of the skin, a visible sign of vasodilation. drugbank.comnih.gov This effect is utilized in some topical preparations for the relief of muscle and joint pain, where increased blood flow is thought to be beneficial. drugbank.com

The mechanism behind this vasodilation involves multiple pathways. Studies have shown that the vasodilatory response to methyl nicotinate is significantly reduced by non-steroidal anti-inflammatory drugs (NSAIDs), indicating a primary role for the prostaglandin (B15479496) pathway. nih.gov The release of prostaglandins (B1171923) from the skin and blood vessels is a key step in inducing cutaneous vasodilation. drugbank.com Additionally, local sensory nerves are also involved in the vasodilatory action of methyl nicotinate. nih.gov

In studies examining microvascular reactivity, topical methyl nicotinate has been used to assess blood flow responses in the skin. Interestingly, patients with generalized social phobia have shown a reduced vasodilatory response to methyl nicotinate, suggesting potential alterations in their underlying vasodilatory mechanisms. nih.gov While direct studies on this compound are needed, its structural similarity to methyl nicotinate suggests it may also possess vasodilatory properties that could impact microvascular reactivity.

Modulators of CNS Enzymes

Recent research has identified esters of 6-aminonicotinic acid as potential modulators of CNS enzymes. Specifically, these compounds have been investigated as inhibitors of 6-phosphogluconate dehydrogenase (6PGD). nih.gov

6-Aminonicotinamide (B1662401) (6AN), a related compound, is known to be converted intracellularly into 6-amino-NADP+, which is a potent inhibitor of 6PGD. nih.gov This enzyme plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway, which is vital for cellular biosynthesis and antioxidant defense. Inhibition of 6PGD has been explored as a therapeutic strategy in cancer. nih.gov

A study investigating various esters of 6-aminonicotinic acid found that they could be hydrolyzed intracellularly to 6-aminonicotinic acid and then converted to the active 6PGD inhibitor. One particular ester, compound 5i , demonstrated the ability to reverse certain epigenetic changes in pancreatic cancer cells and impede their growth. nih.gov Importantly, this compound was found to be significantly less toxic to primary rat hippocampal neurons compared to 6AN, suggesting a potentially improved safety profile for targeting CNS-related effects. nih.gov This line of research highlights the potential for this compound and related esters to act as modulators of key CNS enzymes.

Interactive Table: Investigated Effects of a 6-Aminonicotinic Acid Ester (Compound 5i)

| Area of Investigation | Finding | Significance |

| Enzyme Modulation | Intracellular inhibition of 6-phosphogluconate dehydrogenase (6PGD) | Potential to alter cellular metabolism and growth |

| Epigenetics | Reversal of reprogrammed chromatin state in cancer cells | May restore normal gene expression patterns |

| Cell Growth | Impeded growth of pancreatic cancer cells | Potential anticancer therapeutic application |

| Neurotoxicity | Substantially less toxic to primary hippocampal neurons than 6AN | Suggests a better safety profile for potential CNS applications |

Other Therapeutic Areas Under Investigation

Antiemetic Properties

The potential antiemetic (anti-nausea and vomiting) properties of nicotinic acid derivatives are an emerging area of interest, though direct evidence for this compound is not yet available. The mechanisms of nausea and vomiting are complex, involving various neurotransmitter systems.

Interestingly, nicotine itself has been shown to induce emesis, and this effect can be attenuated by inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system. nih.gov The endocannabinoid system is known to play a significant role in regulating nausea and vomiting, with cannabinoid CB1 receptor agonists demonstrating broad-spectrum antiemetic efficacy. nih.govnih.gov

Furthermore, some antiemetic drugs, like scopolamine, act as antimuscarinic agents, blocking the action of acetylcholine. wikipedia.org This highlights the involvement of the cholinergic system in the emetic reflex. While the exact role of nicotinic acid derivatives in modulating nausea and vomiting is not yet clear, their relationship with the cholinergic and potentially other neurotransmitter systems suggests that this could be a fruitful area for future research.

Metabolic Disorder Research (e.g., Diabetes therapy)

No preclinical studies or research findings were identified that explore the role or efficacy of this compound in the context of metabolic disorders or diabetes therapy.

Anti-inflammatory Potential

There is no available research data from preclinical investigations into the anti-inflammatory effects of this compound.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Ester Moiety Variations on Biological Activity

The ester group in Methyl 6-(aminomethyl)nicotinate is a key site for modification to influence the compound's pharmacokinetic and pharmacodynamic properties. Variations in the ester moiety can affect solubility, metabolic stability, and binding affinity to target proteins.

Systematic alterations of the ester group, such as changing the alkyl chain length (e.g., from methyl to ethyl, propyl, or butyl) or introducing more complex alcohol fragments, can modulate the lipophilicity of the molecule. This, in turn, can influence its ability to cross biological membranes and its distribution in the body. For instance, in a study on truxillic acid monoesters, which also possess a carboxylic ester, variations in the ester group were shown to significantly impact their antinociceptive activity by affecting their binding affinity to fatty acid-binding proteins (FABPs). nih.gov While not directly studying this compound, this research highlights the principle that ester modifications are a valid strategy for optimizing the biological activity of a lead compound.

The following table illustrates potential variations of the ester moiety and their predicted impact on physicochemical properties.

| Ester Moiety Variation | Predicted Change in Lipophilicity | Potential Impact on Biological Activity |

| Ethyl ester | Increased | May enhance membrane permeability |

| Isopropyl ester | Increased | May alter binding pocket interactions |

| Benzyl ester | Significantly Increased | Could introduce new binding interactions (e.g., pi-stacking) |

| Hydroxyethyl ester | Decreased | May improve aqueous solubility |

Influence of Amino Group Position and Substitution

The position and substitution of the amino group are critical determinants of the biological activity of many pharmacologically active compounds. In the case of this compound, the aminomethyl group at the 6-position of the pyridine (B92270) ring is a key feature for potential interactions with biological targets.

The position of the aminomethyl group on the pyridine ring is crucial. Moving this group to other positions (e.g., 2, 4, or 5) would significantly alter the molecule's geometry and its ability to form specific hydrogen bonds or ionic interactions with a receptor. A study on P2Y12 receptor antagonists, which included ethyl 6-aminonicotinate derivatives, demonstrated that the 6-amino group is essential for binding. acs.org

Furthermore, substitution on the nitrogen atom of the aminomethyl group can have a profound effect on activity. N-alkylation (e.g., N-methyl, N-ethyl) or N-acylation can influence the basicity of the amino group, introduce steric bulk, and provide additional points of interaction. For example, in the development of P2Y12 receptor tracers, modification of the amino group was a key strategy to modulate affinity and brain permeability. acs.org

Below is a table summarizing the potential influence of amino group modifications.

| Amino Group Modification | Potential Influence on Biological Activity |

| Positional Isomers (e.g., 5-(aminomethyl)) | Altered binding mode and potency |

| N-methylation | Increased lipophilicity, altered basicity |

| N-acetylation | Reduced basicity, potential for new hydrogen bond interactions |

| N-benzylation | Increased steric bulk, potential for pi-stacking interactions |

Role of Pyridine Ring Substituents on Efficacy and Selectivity

The pyridine ring is a common scaffold in many biologically active compounds, and its substitution pattern plays a vital role in determining efficacy and selectivity. For this compound, introducing substituents onto the pyridine ring can fine-tune its electronic properties and steric profile, thereby influencing its interaction with target proteins.

Studies on other pyridine-containing compounds have demonstrated the significant impact of ring substitution. For example, in a series of epibatidine (B1211577) analogs, the introduction of different substituents on the pyridine ring led to marked differences in affinity and efficacy at various nicotinic receptor subtypes. nih.gov Similarly, research on metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists showed that substitutions on the pyridine ring were critical for potency. nih.govebi.ac.uk

For this compound, the introduction of small electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., halogens) at positions 2, 4, or 5 of the pyridine ring could modulate the pKa of the pyridine nitrogen and the aminomethyl group, thereby affecting target binding.

The following table outlines the potential effects of different substituents on the pyridine ring.

| Pyridine Ring Substituent (Position) | Potential Effect on Efficacy and Selectivity |

| Methyl (e.g., at C2 or C4) | Increased lipophilicity, potential for favorable steric interactions |

| Chloro (e.g., at C2 or C4) | Electron-withdrawing, may alter pKa and introduce halogen bonding |

| Methoxy (B1213986) (e.g., at C2 or C4) | Electron-donating, potential for hydrogen bond acceptance |

| Cyano (e.g., at C2 or C4) | Strong electron-withdrawing, potential for dipole-dipole interactions |

Conformational Analysis and Bioactive Conformations

The biological activity of a flexible molecule like this compound is not solely determined by its chemical structure but also by the specific three-dimensional conformation it adopts when interacting with its biological target—the so-called "bioactive conformation". irbbarcelona.org Conformational analysis, therefore, is a critical aspect of understanding SAR and in the design of new, more potent analogs. emory.edubiomedres.us

Computational methods, such as molecular mechanics and quantum chemistry calculations, are often employed to explore the conformational landscape of a molecule and identify low-energy, stable conformations. nih.gov These theoretical models, ideally validated by experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, can provide insights into the likely bioactive conformation. emory.edu Understanding the preferred conformations of this compound is a prerequisite for pharmacophore modeling and rational drug design. ub.edu

Design and Evaluation of Hybrid Molecules (e.g., Terpene-Nicotinate Conjugates, Organotin Complexes)

To enhance the biological activity and explore novel therapeutic applications, this compound can be used as a scaffold to create hybrid molecules. This involves conjugating it with other chemical entities, such as terpenes or organometallic fragments.

Organotin Complexes: Organotin compounds are known to form stable complexes with a variety of ligands and often exhibit significant biological activities, including antimicrobial and anticancer properties. nih.govsysrevpharm.orgbsmiab.org The nitrogen and oxygen atoms in this compound provide potential coordination sites for the formation of complexes with organotin(IV) moieties. The resulting organotin complexes could exhibit enhanced biological activity compared to the parent nicotinate (B505614), as has been observed for other ligands. researchgate.netnih.gov The nature of the organic groups on the tin atom (e.g., methyl, butyl, phenyl) and the stoichiometry of the complex would be critical factors influencing the biological profile of these hybrid molecules. bsmiab.org

Pharmacophore Modeling and Computational Chemistry in Ligand Design

Pharmacophore modeling and other computational chemistry techniques are indispensable tools in modern drug discovery for the rational design of new ligands. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. nih.gov

Starting from the structure of this compound, a pharmacophore model can be developed. This model would highlight the key features: the pyridine ring as a potential aromatic/hydrophobic interaction site, the aminomethyl group as a hydrogen bond donor and a basic center, and the ester carbonyl as a hydrogen bond acceptor.

This pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that possess a similar spatial arrangement of functional groups and are therefore likely to bind to the same target. nih.gov Furthermore, computational techniques like molecular docking can be used to predict the binding mode and affinity of designed analogs of this compound within the active site of a target protein, allowing for the prioritization of compounds for synthesis and biological testing. nih.gov

Advanced Analytical Techniques in Characterization and Biological Assessment

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of methyl 6-(aminomethyl)nicotinate. By probing the interactions of the molecule with electromagnetic radiation, these methods offer detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for delineating the carbon-hydrogen framework of this compound. Proton NMR (¹H NMR) provides specific information about the chemical environment of hydrogen atoms within the molecule, confirming the presence of key functional groups.

For the hydrochloride salt of this compound, the ¹H NMR spectrum exhibits characteristic signals. For instance, a singlet corresponding to the methyl ester protons (O-CH₃) is typically observed, alongside signals for the aminomethyl protons (CH₂-NH₂) and the aromatic protons on the pyridine (B92270) ring. The exact chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent used and the concentration.

A representative ¹H NMR dataset for a related compound, methyl nicotinate (B505614), in deuterated chloroform (B151607) (CDCl₃) shows distinct peaks for the methyl protons and the aromatic protons, which aids in the structural confirmation of the core nicotinic acid methyl ester structure. chemicalbook.com Similarly, for methyl 6-methylnicotinate, another related structure, ¹H NMR is crucial for confirming the positions of the methyl and ester groups on the pyridine ring.

Table 1: Representative ¹H NMR Data for Related Nicotinate Compounds

| Compound | Solvent | Proton | Chemical Shift (ppm) |

| Methyl nicotinate | CDCl₃ | O-CH₃ | 3.959 |

| Aromatic-H | 7.392 | ||

| Aromatic-H | 8.293 | ||

| Aromatic-H | 8.775 | ||

| Aromatic-H | 9.227 | ||

| Methyl 6-methylnicotinate | CDCl₃ | CH₃ (ring) | 2.54 |

| O-CH₃ | 3.97 | ||

| Aromatic-H | 7.61 | ||

| Aromatic-H | 8.70 |

Data sourced from spectral databases for illustrative purposes of the core nicotinate structure. chemicalbook.comrsc.org

Infrared (IR) and Raman Spectroscopy (e.g., FT-Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within this compound. These methods are particularly useful for identifying the presence of key bonds, such as C=O, C-N, N-H, and C-O.

The IR spectrum of a related compound, methyl nicotinate, displays characteristic absorption bands corresponding to the C=O stretching of the ester group, as well as C-N and C-H vibrations of the pyridine ring. chemicalbook.com These spectral fingerprints are crucial for confirming the presence of these functional moieties in this compound. Fourier-Transform Raman (FT-Raman) spectroscopy can also be employed to provide additional vibrational information, often with reduced interference from fluorescence.

Mass Spectrometry (MS), including High-Resolution MS (HRMS) and Coupled Techniques (e.g., LC-MS/MS, GC-MS, FT-ICR MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental formula of the molecule with a high degree of confidence. rsc.org

Coupled techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are particularly powerful. These methods first separate the components of a mixture before they are introduced into the mass spectrometer for analysis. This is crucial for identifying and quantifying this compound in complex matrices. nih.gov

The fragmentation pattern of the molecular ion in the mass spectrum provides valuable structural information. nih.govlibretexts.org For instance, in the electron ionization mass spectrum of the related methyl nicotinate, characteristic fragments are observed that correspond to the loss of the methoxy (B1213986) group or the entire ester group. nist.gov LC-MS/MS has been utilized for the sensitive quantification of nicotine (B1678760) metabolites, demonstrating the power of this technique for analyzing related pyridine compounds. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and quantitative analysis of this compound, ensuring the purity of the compound and its accurate measurement in various samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative determination. bldpharm.com The method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). By using a suitable detector, such as a UV-Vis or diode-array detector (DAD), the concentration of the compound can be accurately measured. researchgate.net

HPLC methods have been developed for the analysis of related compounds like methyl nicotinate, demonstrating excellent linearity, accuracy, and precision. nih.govmdpi.com For instance, a study on the stability of methyl nicotinate in aqueous solution utilized HPLC to quantify the parent compound and its degradation product, nicotinic acid. nih.govresearchgate.net These established methods provide a strong foundation for developing a robust HPLC protocol for this compound.

Table 2: Example HPLC Method Parameters for a Related Nicotinate Compound

| Parameter | Value |

| Compound | Methyl nicotinate |

| Column | Supelcosil™ LC-18 (25 cm x 4.6 mm, 5 µm) |

| Mobile Phase | 25% v/v methanol (B129727) in water |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 263 nm |

| Retention Time | 7.3 minutes |

| Limit of Detection | 0.05 µg/mL |

Data from a study on methyl nicotinate stability. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). avantorsciences.comchemsrc.com In GC, the sample is vaporized and separated in a gaseous mobile phase. This method is well-suited for volatile and thermally stable compounds.

GC-MS has been successfully used to identify and quantify related compounds in various matrices. For example, GC-MS analysis was employed to detect methyl nicotinate in rice samples and to identify active compounds in white pepper extracts. researchgate.netcmbr-journal.com The combination of GC's separation power and MS's identification capabilities makes it an invaluable tool for the comprehensive analysis of this compound. nih.gov

Chiral Chromatography for Enantiomeric Purity

The presence of a chiral center in a molecule necessitates methods to separate and quantify its enantiomers, as they can exhibit different biological activities. For amino compounds and nicotinate derivatives, chiral chromatography is an indispensable tool for determining enantiomeric purity.

High-performance capillary electrophoresis (HPCE) has been successfully employed for the enantioseparation of nicotine derivatives. nih.gov This technique, particularly when combined with advanced detection methods like label-free intrinsic imaging, can achieve baseline separation and detect minute amounts (as low as 0.1%) of an unwanted enantiomer. nih.gov For instance, in the analysis of nicotine butyric acid, a chiral molecule, a background electrolyte containing a chiral selector like highly sulphated β-cyclodextrin was used to achieve separation. nih.gov

Another powerful approach involves the use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). A CSP was developed by immobilizing a chiral pseudo-18-crown-6 ether onto a silica (B1680970) gel support. nih.gov This system proved effective for the enantiomer separation of various amino compounds, including amino acid methyl esters and lipophilic amines, using a normal mobile phase. nih.gov The separation is based on the differential host-guest interactions between the enantiomers and the chiral crown ether, allowing for their distinct elution times and quantification. nih.gov Such methods are critical for ensuring the high degree of enantiomeric purity required by regulatory authorities for therapeutic agents. nih.gov

Biochemical and Biophysical Assays for Biological Activity

To understand the biological effects of this compound, a variety of biochemical and biophysical assays are employed. These tests measure the compound's interaction with specific biological targets and its effects on cellular processes.

In Vitro Enzyme Activity Assays

In vitro enzyme assays are fundamental for determining if a compound can inhibit or activate specific enzymes. For compounds related to this compound, a key area of investigation is their interaction with enzymes involved in critical metabolic pathways.

For example, 6-Aminonicotinamide (B1662401), a related nicotinamide (B372718) analogue, is known to be a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD) after it is intracellularly converted to 6-amino-NADP⁺. nih.gov The inhibitory constant (Kᵢ) for 6-amino-NADP⁺ against 6PGD from rat tissues was found to be in the range of 0.1–0.2 μM. nih.gov Assays to determine such activity typically measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.

Enzyme activity can be quantified using various detection methods, including radiometric assays, which were among the earliest platforms used. nih.gov These assays utilize an isotope-labeled substrate (like the methyl donor S-adenosylmethionine) and measure the incorporation of radioactivity into the product. nih.gov More modern, radiation-free methods include colorimetric, chemiluminescent, and chromatographic techniques (HPLC, HPCE) that offer high sensitivity and safety. nih.gov For instance, the activity of DNA methyltransferases (DNMTs), which catalyze the transfer of a methyl group to DNA, can be assessed by these advanced methods. nih.gov Similarly, the enzymatic activity of RNA methyltransferases has been characterized in vitro, demonstrating their ability to methylate various substrates, including single-stranded DNA and RNA/DNA hybrids, albeit with different catalytic efficiencies. nih.gov

Cell-Based Assays (e.g., Cell Proliferation, Apoptosis, Gene Expression, Epigenetic Modifications)

Cell-based assays provide crucial insights into how a compound affects whole cells, including their ability to grow, divide, and undergo programmed cell death (apoptosis).

Cell Proliferation and Apoptosis: The effect of a compound on cell growth is often measured using a colorimetric MTS assay, which quantifies viable cells over time. mdpi.com Studies on methyl-donor mixtures, which share functional groups with this compound, have shown significant reductions in the proliferation of breast (MCF7, T47D) and lung (A549, H1650) cancer cell lines. nih.gov This anti-proliferative effect was linked to the induction of apoptosis. nih.gov Apoptosis can be confirmed by observing characteristic changes in the cell, such as phosphatidylserine (B164497) exposure on the cell surface and the activation of caspases. nih.gov For example, treatment of T-47D breast cancer cells with Soloxolone methyl, another complex organic molecule, resulted in time- and dose-dependent cytotoxicity and induced apoptosis, which was evidenced by an increase in PI-positive cells over 48 hours. nih.gov

Gene Expression and Epigenetic Modifications: A compound's influence on gene expression can be analyzed to understand its mechanism of action. Methyl-donor treatment has been shown to downregulate signaling pathways like MAPK/ERK and AKT, which are involved in cell proliferation. nih.gov This is often accompanied by changes in the expression of apoptosis-related genes, such as the upregulation of pro-apoptotic Bak and Bax, and the downregulation of anti-apoptotic Mcl-1 and Bcl-2. nih.govnih.gov

Epigenetic modifications, such as DNA methylation and histone modifications, are reversible changes that regulate gene expression without altering the DNA sequence. ptglab.comrsc.org Compounds like 6-aminonicotinic acid esters have been shown to reverse the loss of H3K9me3 (a repressive histone mark) in metastatic pancreatic carcinoma cells. nih.gov Nicotine, a related pyridine alkaloid, has been demonstrated to cause significant alterations in DNA methylation and N6-methyladenosine (m6A) RNA methylation in human amniotic fluid stem cells, which can impact gene expression and cell differentiation potential. nih.gov The presence of an N6-methyladenine (N⁶-mA) modification in a DNA template has been shown to cause site-specific pausing of RNA polymerase II during transcription, indicating a direct impact on gene expression machinery. nih.gov

Table 1: Effects of Methyl-Donors on Cancer Cell Lines

| Cell Line | Cancer Type | Effect on Proliferation | Apoptotic Pathway Modulation |

|---|---|---|---|

| MCF7 | Breast Cancer | Significantly Reduced | Upregulation of Bak, Downregulation of Mcl-1 |

| T47D | Breast Cancer | Significantly Reduced | Not specified |

| A549 | Lung Cancer | Significantly Reduced | Not specified |

| H1650 | Lung Cancer | Significantly Reduced | Upregulation of Bax, Downregulation of Bcl-2 |

Data sourced from studies on a mixture of L-methionine, choline (B1196258) chloride, folic acid, and vitamin B12. nih.gov

Receptor Binding Assays

Receptor binding assays are used to determine if a compound binds to a specific receptor and to quantify its binding affinity. These assays are crucial for identifying the molecular targets of a potential drug. The principle involves a competition between a labeled ligand (often radioactive) and the test compound for binding to a receptor source, which can be cell membranes or purified receptors. nih.govresearchgate.net

Two common formats for these assays are filtration and Scintillation Proximity Assay (SPA). nih.gov

Filtration Assays: The receptor-ligand mixture is passed through a filter. The bound, labeled ligand is trapped on the filter, while the unbound ligand passes through. The radioactivity on the filter is then measured.

Scintillation Proximity Assay (SPA): This method avoids a separation step. The receptor is immobilized onto a scintillant-containing bead. Only the labeled ligand that binds to the receptor is close enough to the bead to excite the scintillant and produce a detectable light signal. nih.gov

For a compound like this compound, which is structurally related to nicotine, a relevant target for investigation would be the nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.net Key criteria for a successful binding assay include low non-specific binding and achieving a steady state. nih.gov The data from competition assays are used to calculate the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), which indicate the compound's binding affinity for the receptor. researchgate.net

Microvascular Reactivity Assays

Microvascular reactivity assays assess a compound's effect on blood flow in the small blood vessels of the skin. These are particularly relevant for topically applied substances. Methyl nicotinate, the parent ester of the target compound, is known to induce local cutaneous erythema (redness) and is used as a provocation agent to assess microcirculation. nih.gov

The response is typically measured using non-invasive imaging techniques like laser speckle contrast imaging (LSCI), which quantifies skin perfusion (blood flow). nih.gov In studies with Methyl nicotinate, a concentration of 20 mmol/L was found to generate the most reproducible microvascular response. nih.gov The assay involves applying the compound to the skin and measuring the change in perfusion over time. Research has shown that the response can vary between different anatomical sites, with the forearm showing a significantly larger increase in perfusion compared to other areas like the back. nih.gov The aminomethyl group in this compound could potentially modulate this vasodilatory activity, making such assays important for its characterization.

Table 2: Microvascular Response to Topical Methyl Nicotinate (20 mmol/L)

| Anatomical Site | Perfusion Response Characteristic |

|---|---|

| Forearm | Largest increase in perfusion compared to other sites (p < 0.03) |

| Lower Back | Lower perfusion value compared to the epigastric region (p = 0.007) |

| General | Most reproducible day-to-day and site-to-site response |

Data sourced from a study using laser speckle contrast imaging. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Bioactive Derivatives

The structural backbone of methyl 6-(aminomethyl)nicotinate offers a versatile scaffold for chemical modification, paving the way for the synthesis of new bioactive derivatives. Researchers are actively exploring modifications of the core structure to enhance potency, selectivity, and pharmacokinetic properties. The primary amino group and the methyl ester functionality are key sites for derivatization, allowing for the introduction of a wide array of functional groups and molecular fragments.

A study on the synthesis of novel guanidino-alpha-D-glucopyranosides, derived from a related sugar-thiourea derivative, demonstrated anti-influenza activity. nih.gov This highlights the potential for discovering new biological activities through the creation of unique derivatives.

Investigation of New Molecular Targets and Pathways

A critical aspect of future research is the identification and validation of new molecular targets and biological pathways modulated by this compound and its derivatives. While the parent compound may exhibit certain biological activities, its derivatives could interact with a completely different set of targets.

Recent research has highlighted the importance of RNA modifications, such as N6-methyladenosine (m6A), in regulating gene expression and its role in diseases like acute myeloid leukemia (AML). nih.gov The enzymes responsible for these modifications, known as "writers," "erasers," and "readers," have emerged as promising new drug targets. nih.gov The structural motifs present in nicotinates could serve as a starting point for designing inhibitors or modulators of these enzymes. For example, the pyridine (B92270) ring and the aminomethyl side chain could potentially interact with the binding sites of m6A-modifying proteins. nih.gov

Furthermore, a recent preprint study identified methyl nicotinate (B505614) as a compound that can extend lifespan in yeast by promoting mitochondria-dependent mechanisms. biorxiv.org This effect was linked to the NAD⁺ biosynthetic pathway, where methyl nicotinate is converted to nicotinic acid. biorxiv.org This suggests that this compound and its derivatives could also modulate cellular metabolism and aging-related pathways, opening up new avenues for research in geroprotection and metabolic diseases.

Application in Advanced Drug Delivery Systems

The physicochemical properties of this compound make it a candidate for incorporation into advanced drug delivery systems. Its ability to be functionalized allows for conjugation to polymers, nanoparticles, or other carrier molecules designed to improve drug solubility, stability, and targeted delivery.

For instance, the primary amine can be used to covalently link the molecule to biocompatible polymers, forming prodrugs that can release the active compound under specific physiological conditions. This approach can help to prolong the circulation time of the drug and reduce off-target effects. Additionally, the nicotinate structure could be incorporated into the design of liposomes or micelles, encapsulating other therapeutic agents to enhance their delivery to specific tissues or cells.

Computational and Artificial Intelligence-Driven Drug Discovery for Nicotinates

Virtual screening, powered by machine learning algorithms, can rapidly evaluate vast libraries of virtual nicotinate derivatives for their predicted binding affinity to specific biological targets. nih.gov This in silico approach helps to prioritize which compounds to synthesize and test in the laboratory, saving considerable time and resources. nih.govastrazeneca.com Generative AI models can even design novel nicotinate structures with desired pharmacological profiles from scratch. dev.to

Furthermore, AI and machine learning can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify potential liabilities early in the drug discovery process. astrazeneca.com By combining computational predictions with experimental data, researchers can build more accurate models to guide the design of the next generation of nicotinate therapeutics. bohrium.com

Role in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The modifiable structure of this compound makes it an attractive starting point for the development of such probes. By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups to the molecule, researchers can create probes to visualize the subcellular localization of its targets, identify binding partners, and elucidate its mechanism of action.

For example, a fluorescently labeled derivative of this compound could be used in high-content screening assays to identify cellular pathways affected by the compound. A biotinylated version could be employed in pull-down experiments to isolate and identify its protein targets from cell lysates. These chemical biology approaches will be invaluable in uncovering the full therapeutic potential of this class of molecules.

As research continues to unfold, this compound and its derivatives hold significant promise for addressing unmet medical needs and advancing our understanding of fundamental biological processes. The convergence of synthetic chemistry, pharmacology, and cutting-edge computational technologies will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

Q & A

What are the common synthetic routes for Methyl 6-(aminomethyl)nicotinate and its derivatives?

Level: Basic

Methodological Answer:

The compound is synthesized via functionalization of pyridine derivatives. A high-yield route (94%) involves reacting 2,5-pyridinedicarboxylic acid dimethyl ester under reductive amination conditions to introduce the aminomethyl group . For the hydrochloride salt, catalytic reduction of the corresponding azide (methyl 6-(azidomethyl)nicotinate) using Staudinger conditions achieves a 99% yield, confirmed by (e.g., δ 4.47 ppm for the aminomethyl group) and mass spectrometry . Key steps include protecting group strategies and purification via recrystallization.

What analytical techniques are used to characterize this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : and NMR identify functional groups (e.g., methyl ester at δ 4.00 ppm, aromatic protons at δ 8.52 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 167.1) .

- Melting Point : Determined via differential scanning calorimetry (DSC) for purity assessment (e.g., 99°C for related compounds) .

How can researchers design and evaluate platinum(II) complexes of this compound for anticancer activity?

Level: Advanced

Methodological Answer:

Synthesis : Coordinate the aminomethyl group to Pt(II)Cl, as in (+)‐neomethyl[6‐(aminomethyl)nicotinate]dichloridoplatinum(II) .

In Vitro Testing :

- Use human cancer cell lines (e.g., HL-60 leukemia, 518A2 melanoma).

- Measure IC via MTT assays (e.g., 2.7–14 μM for Pt complexes) .

Controls : Compare with cisplatin and free ligand to assess enhanced efficacy.

How should researchers address contradictions in reported synthesis yields or biological activity data?

Level: Advanced

Methodological Answer:

- Yield Variability : Optimize reaction conditions (e.g., solvent, catalyst loading). For example, azide reduction yields 99% under Staudinger conditions vs. 94% for ester routes .

- Biological Discrepancies : Validate cell line-specific responses (e.g., IC of 2.7 μM in melanoma vs. 9.8 μM in leukemia ). Use standardized protocols (e.g., identical incubation times, passage numbers).

What are the recommended storage and handling protocols for this compound?

Level: Basic

Methodological Answer:

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

- Handling : Use PPE (nitrile gloves, P95 respirators for powder handling) and avoid water contact to prevent decomposition .

What strategies are used to study the structure-activity relationship (SAR) of this compound derivatives?

Level: Advanced

Methodological Answer:

- Functional Group Modulation : Introduce substituents (e.g., trifluoromethyl, benzoyl) to the pyridine ring and assess changes in bioactivity .

- Crystallography : Use SHELX software for structural determination to correlate steric/electronic effects with activity .

What safety precautions are necessary when handling this compound?

Level: Basic

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of dust .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

How can researchers validate analytical methods for assessing the compound’s purity and stability?

Level: Advanced

Methodological Answer:

- Forced Degradation Studies : Expose to heat, light, and humidity; monitor via HPLC .

- Cross-Validation : Compare NMR, MS, and elemental analysis data with literature (e.g., δ 9.25 ppm for aromatic protons in CDOD ).

How is this compound assessed for potential as a kinase inhibitor?

Level: Advanced

Methodological Answer:

- Enzyme Assays : Test against recombinant kinases (e.g., RTKs) using ATP-competitive binding assays.

- Cellular Profiling : Measure inhibition of downstream signaling (e.g., phosphorylation via Western blot) .

What considerations are needed for evaluating the ecological impact of this compound?

Level: Advanced

Methodological Answer:

- Biodegradation : Assess via OECD 301 tests (e.g., BOD/COD ratios).

- Toxicity : Use Daphnia magna acute toxicity assays (EC) and soil mobility studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.